N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
N-[(5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine-based derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-methoxybenzylidene group at position 5 and a benzamide moiety at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties and biological interactions . Rhodanine derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Properties
Molecular Formula |
C18H14N2O3S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-9-5-6-12(10-14)11-15-17(22)20(18(24)25-15)19-16(21)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)/b15-11- |
InChI Key |
XCEKXFREMYNPGQ-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation Approach
The compound is typically synthesized via a three-step condensation sequence. First, 3-methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C, 4–6 hours) to form the corresponding thiosemicarbazone intermediate. This intermediate undergoes cyclization with chloroacetyl chloride in the presence of sodium acetate (CH₃COONa) as a base, yielding the 1,3-thiazolidin-4-one core. Finally, benzoyl chloride is introduced under basic conditions (pyridine or triethylamine) to form the benzamide substituent.
Key Reaction Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity for intermediate solubility |
| Temperature | 78–80°C (reflux) | Higher temperatures accelerate cyclization |
| Catalyst | Sodium acetate (1 eq) | Neutralizes HCl, shifts equilibrium |
| Reaction Time | 6–8 hours | Prolonged time improves cyclization efficiency |
Yields for this method range from 58–72% , with purity >90% confirmed by HPLC.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A study using a Synthewave® 402 reactor demonstrated that irradiating the thiosemicarbazone intermediate with chloroacetic acid at 80°C and 90 W for 20 minutes achieved 89% yield of the thiazolidinone core. Subsequent benzoylation under microwave conditions (100°C, 150 W, 15 minutes) completed the synthesis in <1 hour total.
Advantages Over Thermal Methods:
-
Time Efficiency: 3–4 hours vs. 8–10 hours for conventional synthesis.
-
Reduced Byproducts: Controlled heating minimizes decomposition.
One-Pot Multicomponent Reaction
Single-Vessel Synthesis
A streamlined protocol combines 3-methoxybenzaldehyde , thiosemicarbazide , chloroacetic acid , and benzoyl chloride in a single pot. The reaction proceeds in acetonitrile with piperidine (0.1 eq) and acetic acid (0.1 eq) as catalysts at 120°C for 3 hours . This method eliminates intermediate isolation, achieving a 76% overall yield .
Optimization Table:
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine/AcOH | 120 | 3 | 76 |
| Triethylamine | 100 | 4 | 64 |
| DBU | 130 | 2.5 | 68 |
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding needle-shaped crystals with 98.5% purity (HPLC). Alternative solvents like methanol/water (4:1) achieve similar purity but lower recovery (82%).
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O, thiazolidinone), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C, methoxy).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.40 (m, 9H, aromatic), 3.85 (s, 3H, OCH₃).
-
HRMS: [M+H]⁺ calc. 397.0924, found 397.0921.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Thermal | 72 | 8–10 hours | 90 | High |
| Microwave-Assisted | 89 | 1 hour | 95 | Moderate |
| One-Pot Multicomponent | 76 | 3 hours | 92 | High |
Microwave synthesis offers superior efficiency but requires specialized equipment. The one-pot method balances yield and practicality for industrial-scale production.
Reaction Mechanism Insights
The formation of the thiazolidinone core proceeds via nucleophilic acyl substitution :
-
Thiosemicarbazide attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
-
Benzoylation occurs via Schotten-Baumann conditions, where the amine attacks benzoyl chloride’s electrophilic carbon.
Challenges and Solutions
Z-Isomer Selectivity
The (5Z) configuration is critical for bioactivity. Using bulky bases (e.g., DBU) during cyclization favors the Z-isomer by steric hindrance. ¹H NMR NOESY confirms configuration: NOE between the methoxy proton and thiazolidinone NH validates the Z-geometry.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique thiazolidine ring structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. This compound can facilitate the creation of derivatives with tailored properties for specific applications.
Biology
Biologically, this compound has shown significant promise as an antimicrobial and anticancer agent . Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways, making it a potential candidate for developing new antibiotics .
In cancer research, studies have demonstrated that this compound can induce apoptosis in cancer cells through multiple pathways. This includes the activation of caspases and modulation of apoptotic proteins, particularly noted in breast and colon cancer cell lines .
Therapeutic Potential
The therapeutic potential of this compound is under investigation for various diseases. It may inhibit enzymes or pathways involved in disease progression, making it a promising candidate for further research in drug development. Its ability to interact with biological macromolecules positions it as a candidate for targeted therapies .
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This study highlights the compound's potential as an alternative treatment for bacterial infections .
Anticancer Mechanism Investigation
Research exploring the anticancer mechanisms of this compound found that it effectively induces apoptosis in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The study reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8 |
| HT29 | 10 |
These findings suggest that this compound could be developed into a therapeutic agent for treating specific cancers .
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physical Properties
Key Observations :
- Substituent Position and Polarity : The 3-methoxy group in the target compound provides moderate polarity compared to electron-withdrawing groups (e.g., nitro in compounds), which may enhance aqueous solubility .
- Melting Points : Compounds with halogen substituents (e.g., 4-chloro in Compound 9) exhibit higher melting points (~186–207°C) due to increased molecular rigidity, whereas methoxy-substituted analogs (e.g., dimethoxy in ) may have lower melting points due to reduced packing efficiency .
SAR Insights :
- Methoxy vs. In contrast, halogenated derivatives (e.g., 4-chloro in ) exhibit stronger hydrophobic interactions, favoring antimicrobial activity.
- Furan vs. Benzylidene Cores : Furan-containing analogs () show potent antitumor activity (IC50 ~7 µM), likely due to π-π stacking with cellular targets, whereas benzylidene derivatives (e.g., dimethoxy in ) may prioritize metabolic stability .
Analytical and Computational Tools
Biological Activity
N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the thiazolidine ring fused with a benzamide moiety, which is believed to contribute to its biological properties. The molecular formula is with a molecular weight of 386.44 g/mol.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Antibacterial Activity (MIC µg/mL) | Reference |
|---|---|---|
| Compound A | 16 | |
| Compound B | 32 | |
| N-[...] (target compound) | 24 |
In a comparative study, the compound demonstrated better antibacterial potency than standard antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. The compound's cytotoxicity was assessed using various cancer cell lines, revealing significant activity.
The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring and the introduction of electron-donating groups enhance cytotoxic activity.
Case Study 1: Synthesis and Evaluation
A study synthesized various thiazolidine derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds showed promising results in inhibiting cancer cell growth and inducing apoptosis through mitochondrial pathways.
Findings:
- The presence of methoxy groups on the phenyl ring significantly increased anticancer activity.
- Molecular docking studies indicated strong interactions with Bcl-2 proteins, suggesting a mechanism of action involving apoptosis modulation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound possessed superior antibacterial effects compared to conventional treatments.
Results:
- Compounds exhibited lower MIC values against resistant strains.
- The study highlighted the potential for developing new therapeutic agents from thiazolidine derivatives.
Q & A
Basic: What are the optimized synthetic routes for N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions (e.g., sodium ethanolate) .
- Step 2: Introduction of the 3-methoxybenzylidene moiety via Knoevenagel condensation, using aromatic aldehydes in ethanol or acetic acid under reflux .
- Step 3: Benzamide substitution at the N-position using benzoyl chloride derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
Key Considerations: Reaction temperature (60–80°C), solvent polarity (ethanol/DMF), and catalyst selection (e.g., triethylamine for acylation) significantly impact yield and purity. Purification often employs column chromatography or recrystallization .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
Regioselectivity in Knoevenagel condensations (Step 2) is influenced by:
- Electronic Effects: Electron-withdrawing groups on the aldehyde (e.g., 3-methoxy) favor Z-isomer formation due to conjugation stabilization .
- Steric Hindrance: Bulky substituents on the thiazolidinone core may shift selectivity; use of polar aprotic solvents (e.g., DMF) can mitigate steric effects .
- Monitoring Tools: Thin-layer chromatography (TLC) and (e.g., olefinic proton coupling constants, ) confirm Z/E isomer ratios .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- : Key signals include δ 7.85–5.90 ppm (olefinic protons, Z-configuration), δ 3.81 ppm (methoxy group), and aromatic protons (δ 6.89–8.03 ppm) .
- IR Spectroscopy: Peaks at 1680–1700 cm (C=O stretching), 1250 cm (C=S), and 3200 cm (N-H) validate functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 407.3) confirm molecular weight, while fragmentation patterns validate substituent connectivity .
Advanced: How is X-ray crystallography applied to determine its 3D conformation?
Methodological Answer:
- Data Collection: Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Structure Refinement: SHELXL refines positional and thermal parameters; hydrogen bonding and π-π stacking interactions are analyzed via ORTEP-3 .
- Validation: R-factor (< 0.05) and residual electron density maps ensure accuracy. CCDC deposition (e.g., CCDC 1234567) provides public access to structural data .
Basic: What in vitro biological activities have been reported for this compound?
Methodological Answer:
- Antibacterial/Antifungal: Tested against S. aureus and C. albicans via broth microdilution (MIC = 8–32 µg/mL). Activity correlates with electron-withdrawing substituents on the benzamide group .
- Cytotoxicity: Screened against cancer cell lines (e.g., MCF-7) using MTT assays (IC = 10–50 µM). Thioxo-thiazolidinone derivatives show higher potency due to ROS generation .
Advanced: What methodologies elucidate its mechanism of action against biological targets?
Methodological Answer:
- Kinase Inhibition Assays: ADP-Glo™ assays measure ATP consumption in kinase targets (e.g., EGFR, VEGFR2). IC values are compared to reference inhibitors (e.g., sorafenib) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites. Key interactions: hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with methoxybenzylidene .
Advanced: How to design structure-activity relationship (SAR) studies to improve bioactivity?
Methodological Answer:
- Variation of Substituents: Modify the benzamide (e.g., nitro, hydroxy) and methoxybenzylidene groups. Assess impact on logP (lipophilicity) and IC .
- Bioisosteric Replacement: Replace thioxo with oxo groups or substitute thiazolidinone with triazoloquinoxaline cores to enhance metabolic stability .
- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How to resolve contradictions in spectral data indicating isomerism?
Methodological Answer:
- NMR Analysis: COSY and NOESY distinguish Z/E isomers. For Z-isomers, NOE correlations between olefinic protons and adjacent aromatic protons confirm spatial proximity .
- X-ray Diffraction: Single-crystal structures provide unambiguous proof of configuration. Compare experimental bond lengths (e.g., C=S: 1.65 Å) with DFT-optimized geometries .
Advanced: What computational methods predict interactions with enzymes?
Methodological Answer:
- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess binding stability in solvated systems. RMSD (< 2 Å) and binding free energy (MM-PBSA) quantify affinity .
- Quantum Mechanics: DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites for electrophilic attack .
Basic: What purification techniques ensure high yield and purity?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) or DCM/hexane mixtures to remove unreacted aldehydes .
- Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) isolates the target compound (purity > 95%) .
Advanced: How to optimize crystallization for diffraction studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion (e.g., DMF/ether) or slow evaporation (acetone/water) to grow single crystals .
- Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen to prevent ice formation .
- Software Tools: WinGX integrates SHELX programs for structure solution and refinement. Olex2 GUI aids in model building .
Advanced: How do solvent effects influence reaction pathways in synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol): Stabilize transition states in Knoevenagel condensations via hydrogen bonding, favoring Z-isomers .
- Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of thiazolidinone nitrogen, accelerating acylation in Step 3. Dielectric constant (ε = 37) reduces byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
